molecular formula C11H10N2O3S B2747142 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one CAS No. 1975145-42-6

5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one

Cat. No.: B2747142
CAS No.: 1975145-42-6
M. Wt: 250.27
InChI Key: QXUJSIBXSHADES-UITAMQMPSA-N
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Description

5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one is a heterocyclic compound that contains both a thiazolidine ring and a phenyl group with hydroxy and methoxy substituents. This compound is of interest due to its potential biological activities and applications in various fields of science.

Preparation Methods

The synthesis of 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazolidinone ring. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .

Chemical Reactions Analysis

5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It exhibits antimicrobial and antioxidant activities, making it a candidate for developing new therapeutic agents.

    Medicine: Research has shown its potential in anticancer and anti-inflammatory treatments.

    Industry: It can be used in the development of new materials with specific properties.

Biological Activity

5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one (commonly referred to as thiazolidine derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, anti-inflammatory effects, and potential applications in metabolic disorders.

Chemical Structure and Properties

The compound has the molecular formula C11H10N2O3SC_{11}H_{10}N_{2}O_{3}S and features a thiazolidine ring which is known for its role in various biological activities. Its structure is characterized by a methylene bridge connecting a hydroxy-substituted phenyl group and an imino-thiazolidin moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. A notable investigation evaluated the cytotoxic effects of several thiazolidinone compounds on various cancer cell lines, including K562 (chronic myeloid leukemia), HeLa (cervical cancer), and MDA-MB-361 (breast cancer) cells.

Table 1: Cytotoxic Activity of Thiazolidinone Derivatives

CompoundCell LineIC50 (µM)
5aK5628.5 - 14.9
5bHeLa8.9 - 15.1
5cMDA-MB-36112.7 - 25.6
ControlCisplatin21.5

The results indicated that many derivatives exhibited strong cytotoxic effects, with some compounds showing IC50 values comparable to or lower than those of cisplatin, a standard chemotherapy drug . The mechanism of action was further elucidated through apoptosis assays, revealing that these compounds can induce both intrinsic and extrinsic apoptotic pathways in cancer cells .

Anti-inflammatory Effects

In addition to anticancer properties, thiazolidine derivatives have demonstrated anti-inflammatory activity. Research indicated that these compounds could inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .

Metabolic Disorders and Insulin Sensitization

Thiazolidine derivatives have also been studied for their effects on metabolic disorders. Specific compounds have shown promise as insulin sensitizers, enhancing glucose uptake in muscle tissues and improving metabolic profiles in diabetic models .

Table 2: Effects on Metabolic Parameters

ParameterControl GroupTreated Group
Blood Glucose (mg/dL)180130
Insulin Level (µU/mL)158
Triglycerides (mg/dL)200150

The data indicate significant improvements in glucose metabolism and lipid profiles among treated groups compared to controls .

Case Studies

  • Case Study on Cancer Treatment : A study involving the administration of thiazolidinone derivatives to patients with advanced-stage cancer showed promising results, with several patients experiencing partial remission after treatment with these compounds combined with standard therapies.
  • Diabetes Management : In a controlled trial with diabetic rats, administration of a specific thiazolidine derivative resulted in reduced blood glucose levels and improved insulin sensitivity compared to untreated controls.

Properties

CAS No.

1975145-42-6

Molecular Formula

C11H10N2O3S

Molecular Weight

250.27

IUPAC Name

(5Z)-4-amino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-2-one

InChI

InChI=1S/C11H10N2O3S/c1-16-8-4-6(2-3-7(8)14)5-9-10(12)13-11(15)17-9/h2-5,14H,1H3,(H2,12,13,15)/b9-5-

InChI Key

QXUJSIBXSHADES-UITAMQMPSA-N

SMILES

COC1=C(C=CC(=C1)C=C2C(=NC(=O)S2)N)O

solubility

not available

Origin of Product

United States

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